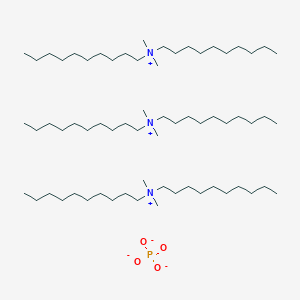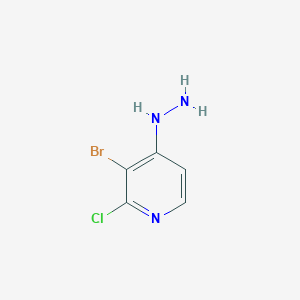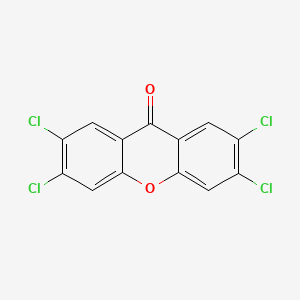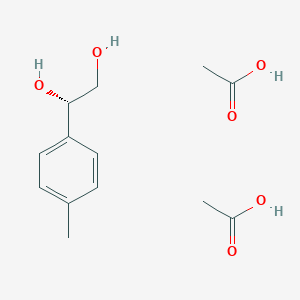![molecular formula C14H21NO2 B12608074 N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide CAS No. 649554-69-8](/img/structure/B12608074.png)
N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide is an organic compound with a complex structure that includes a hydroxy group, a phenyl group, and a butanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of (S)-1-hydroxy-3-phenylpropan-2-amine with 2-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and amide moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The phenyl group may contribute to the compound’s overall stability and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylpropanamide
- N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-ethylbutanamide
- N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylpentanamide
Uniqueness
N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
649554-69-8 |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide |
InChI |
InChI=1S/C14H21NO2/c1-3-11(2)14(17)15-13(10-16)9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,15,17)/t11?,13-/m0/s1 |
Clé InChI |
RZDYQJIPGIKBAK-YUZLPWPTSA-N |
SMILES isomérique |
CCC(C)C(=O)N[C@@H](CC1=CC=CC=C1)CO |
SMILES canonique |
CCC(C)C(=O)NC(CC1=CC=CC=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine](/img/structure/B12608000.png)

![5-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12608013.png)
![Urea, N-(4-chloro-5-isoquinolinyl)-N'-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12608024.png)
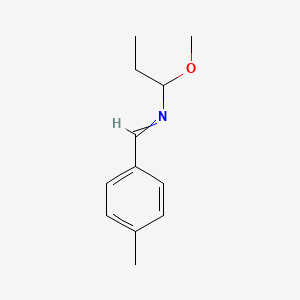
![3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]-](/img/structure/B12608033.png)


